N-[1-(3-methoxyphenyl)ethyl]propanamide
Overview
Description
N-[1-(3-methoxyphenyl)ethyl]propanamide is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxyphenyl)ethyl]propanamide typically involves the reaction of 3-methoxyphenylacetic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl derivatives.
Reduction: Formation of N-[1-(3-methoxyphenyl)ethyl]amine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-methoxyphenyl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. For example, its analgesic effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory prostaglandins. Additionally, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
N-[1-(3-methoxyphenyl)ethyl]propanamide can be compared with other similar compounds, such as:
N-[1-(4-methoxyphenyl)ethyl]propanamide: Similar structure but with the methoxy group in the para position, which may lead to different chemical and biological properties.
N-[1-(3-hydroxyphenyl)ethyl]propanamide: The hydroxyl group can significantly alter the compound’s reactivity and biological activity.
N-[1-(3-methoxyphenyl)ethyl]butanamide: The longer carbon chain in the amide group can affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity in distinct ways compared to its analogs.
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-12(14)13-9(2)10-6-5-7-11(8-10)15-3/h5-9H,4H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNPWUFSVXXMFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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